2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.
Amination and Acylation: The amino group is introduced through amination reactions, followed by acylation to attach the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-AMINO-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- N-(4-{[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
- 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both sulfonyl and acetamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-3-7-15(8-4-13)23-18(25)12-28-20-22-11-17(19(21)24-20)29(26,27)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQIQJABXGSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.